1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
The compound 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a halogenated imidazo-pyridinium salt characterized by a bicyclic core with hydroxyl, bromophenyl, and fluorophenyl substituents. Its synthesis likely involves nucleophilic substitution reactions between substituted imidazole precursors and aryl halides, followed by bromide counterion incorporation . Structural elucidation would employ techniques such as $^1$H/$^13$C NMR, mass spectrometry, and X-ray crystallography, as seen in analogous compounds . The bromophenyl and fluorophenyl groups contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN2O.BrH/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23;/h4-11,24H,1-3,12-13H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGKQDZDTNDHRK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported for the functionalization of imidazo[1,2-a]pyridines . Industrial production methods may involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.
Substitution: The presence of bromine and fluorine atoms allows for substitution reactions, where these atoms can be replaced with other functional groups.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a valuable scaffold in organic synthesis for the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Imidazo[1,2-a]pyridines are known for their medicinal properties, and this compound may have potential therapeutic applications.
Industry: The compound’s structural characteristics make it useful in material science and industrial applications
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound differs from analogs primarily in the substitution pattern on the aromatic rings. Key comparisons include:
Substituent Impact:
- Bromophenyl (Target): The bromine atom’s large size and polarizability enhance halogen bonding and anion-π interactions with the bromide counterion, influencing crystal packing .
- Chlorophenyl : Smaller and less polarizable than bromine, leading to weaker halogen bonding but higher solubility in polar solvents.
Physicochemical and Crystallographic Properties
- Melting Points: Halogenated derivatives (e.g., bromophenyl) typically exhibit higher melting points due to stronger intermolecular forces .
- Hydrogen Bonding: The hydroxyl group in the target compound participates in O–H⋯Br interactions, similar to methoxy analogs .
- Crystal Packing: Bromide anions in halogen-rich analogs form infinite stacks with polyfluoroaryl rings, a feature observed in related structures .
Biological Activity
1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features impart specific interactions with biological targets, making it a subject of various research studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 484.21 g/mol. Its structure includes a hexahydroimidazo framework that contributes to its biological activity. The presence of bromine and fluorine substituents enhances its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 484.21 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol; bromide |
| CAS Number | 1106749-59-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways. Research suggests that the compound can bind to target proteins involved in critical cellular processes such as signal transduction and metabolic regulation.
Enzyme Inhibition
Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant enzyme inhibition properties. The compound's specific interactions may inhibit enzymes related to cancer progression or neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This suggests that our compound may share similar anticancer properties.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. This indicates possible therapeutic applications for neurodegenerative disorders.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of imidazo[1,2-a]pyridine derivatives:
- In vitro Studies : Various assays have shown that these compounds can effectively inhibit key enzymes involved in disease pathways.
- Structure-Activity Relationship (SAR) : Research has identified that modifications in the substituents on the imidazo ring significantly affect the biological activity and potency of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
